molecular formula C23H16F3NO4 B13562864 2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(trifluoromethyl)benzoic acid

2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(trifluoromethyl)benzoic acid

Cat. No.: B13562864
M. Wt: 427.4 g/mol
InChI Key: MPQMRDDWYZTZKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(trifluoromethyl)benzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a trifluoromethyl group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(trifluoromethyl)benzoic acid typically involves the protection of an amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(trifluoromethyl)benzoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine.

    Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.

Common Reagents and Conditions

    Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

    Peptide Coupling: Reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in the presence of DMF.

Major Products Formed

    Fmoc Removal: The major product is the deprotected amino acid.

    Peptide Coupling: The major product is the peptide bond formed between the amino acids.

Scientific Research Applications

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(trifluoromethyl)benzoic acid is widely used in scientific research, particularly in the field of peptide synthesis. It serves as a protecting group for amino acids, allowing for the selective formation of peptide bonds. This compound is also used in the synthesis of complex peptides and proteins, which are essential for studying biological processes and developing new pharmaceuticals.

Mechanism of Action

The primary mechanism of action for 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(trifluoromethyl)benzoic acid involves the protection of amino groups during chemical reactions. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. This allows for the selective formation of peptide bonds. The Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid
  • 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid

Uniqueness

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(trifluoromethyl)benzoic acid is unique due to the presence of the trifluoromethyl group, which can enhance the compound’s stability and reactivity. This makes it particularly useful in peptide synthesis, where stability and selectivity are crucial.

Properties

Molecular Formula

C23H16F3NO4

Molecular Weight

427.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C23H16F3NO4/c24-23(25,26)13-9-10-18(21(28)29)20(11-13)27-22(30)31-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,27,30)(H,28,29)

InChI Key

MPQMRDDWYZTZKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(=O)O

Origin of Product

United States

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